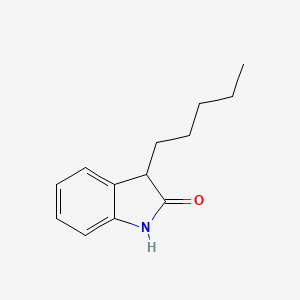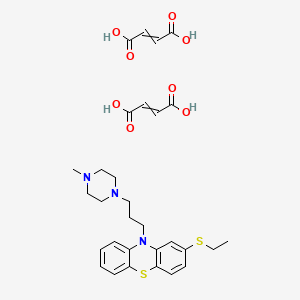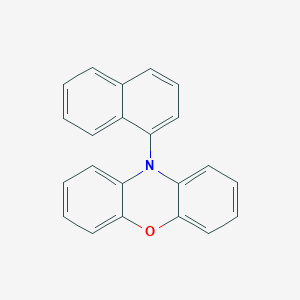![molecular formula C28H24FN5O3 B14114515 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with fluorophenyl and phenoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine precursor, which undergoes alkylation and subsequent substitution reactions to introduce the fluorophenyl and phenoxyphenyl groups. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives .
Applications De Recherche Scientifique
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The compound’s ability to interact with multiple targets makes it a versatile agent in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar purine core and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrazoline Derivatives: These compounds also exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
What sets 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of fluorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and pathways, making it a valuable compound for diverse scientific research applications .
Propriétés
Formule moléculaire |
C28H24FN5O3 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24FN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-10-20(29)11-9-19)33-17-5-16-32(27(33)30-25)21-12-14-23(15-13-21)37-22-6-3-2-4-7-22/h2-4,6-15H,5,16-18H2,1H3 |
Clé InChI |
JAXRSNYKCBKVFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)

![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)



![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)


